(Cyclopropylmethyl)urea
Overview
Description
(Cyclopropylmethyl)urea is an organic compound with the molecular formula C5H10N2O. It consists of a urea moiety and a cyclopropylmethyl substituent. This compound is a colorless to white solid that is soluble in organic solvents such as dichloromethane and chloroform . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
(Cyclopropylmethyl)urea is a derivative of urea, a compound that plays a significant role in various biological processes. The primary targets of urea-based compounds are often proteins and enzymes involved in metabolic pathways . .
Mode of Action
The mode of action of urea-based compounds like this compound is thought to involve interactions with their targets, leading to changes in the targets’ function or activity . Urea compounds have functional groups that can form a three-dimensional network via hydrogen bonds, which can be used for rheology modification, such as viscosity adjustment .
Biochemical Pathways
Urea is a key player in the urea cycle, a metabolic pathway for the disposal of excess nitrogen, which primarily arises as ammonia . This cycle utilizes five enzymes, two of which are present in the mitochondrial matrix, while the others are present in the cytoplasm
Pharmacokinetics
Urea is known to be highly soluble and can be transported across biological membranes .
Result of Action
Urea-based compounds are known to have various effects, such as modifying the structure and function of proteins .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment could all potentially impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclopropylmethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by simple filtration or routine extraction procedures to obtain the product.
Industrial Production Methods
In industrial settings, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are typically carried out under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield cyclopropylmethyl isocyanate, while reduction may yield cyclopropylmethylamine.
Scientific Research Applications
(Cyclopropylmethyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
(Cyclopropylmethyl)urea can be compared with other similar compounds, such as:
Cyclopropylamine: This compound has a similar cyclopropyl group but lacks the urea moiety.
Cyclopropylmethyl isocyanate: This compound is an isocyanate derivative of this compound.
Cyclopropylmethyl carbamate: This compound is a carbamate derivative of this compound .
These compounds share some chemical properties with this compound but differ in their reactivity and applications. The presence of the urea moiety in this compound makes it unique and suitable for specific research and industrial applications.
Properties
IUPAC Name |
cyclopropylmethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWLEOSDCDEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429512 | |
Record name | (cyclopropylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61600-98-4 | |
Record name | (cyclopropylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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